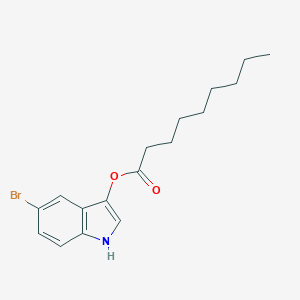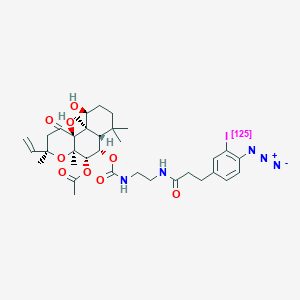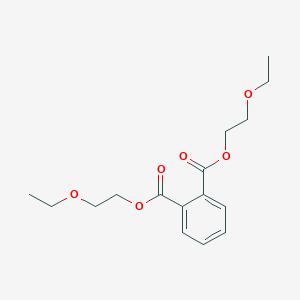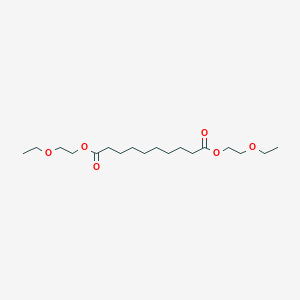
3,4-Bis(trifluoromethyl)benzoic acid
描述
3,4-Bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4F6O2. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
The primary targets of 3,4-Bis(trifluoromethyl)benzoic acid (3,4-BTMBA) are enzymes such as acetylcholinesterase and cyclooxygenase-2 . Acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine, while cyclooxygenase-2 is involved in the production of inflammatory compounds .
Mode of Action
3,4-BTMBA interacts with its targets by acting as a proton acceptor and a nucleophile . It has been shown to inhibit the activity of acetylcholinesterase, thereby affecting the breakdown of acetylcholine . It also inhibits the activity of cyclooxygenase-2, thereby affecting the production of inflammatory compounds .
Biochemical Pathways
The inhibition of acetylcholinesterase by 3,4-BTMBA affects the cholinergic pathway , which is involved in numerous physiological functions including muscle contraction, heart rate, and memory . The inhibition of cyclooxygenase-2 affects the arachidonic acid pathway , leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
The inhibition of acetylcholinesterase by 3,4-BTMBA can lead to an increase in the levels of acetylcholine, affecting various physiological processes such as muscle contraction and memory . The inhibition of cyclooxygenase-2 can lead to a decrease in the production of inflammatory compounds, potentially reducing inflammation .
生化分析
Biochemical Properties
3,4-Bis(trifluoromethyl)benzoic acid can act as a proton acceptor and a nucleophile . It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory compounds .
Cellular Effects
Given its ability to inhibit certain enzymes, it is likely that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It can act as a proton acceptor and a nucleophile, suggesting that it may bind to certain biomolecules and influence their function . It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase-2, indicating that it can influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Given its stability and use as a stabilizing agent for organic compounds, it is likely that it has long-term effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)benzoic acid typically involves the introduction of trifluoromethyl groups into a benzoic acid derivative. One common method is the direct trifluoromethylation of benzoic acid using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve consistent product quality .
化学反应分析
Types of Reactions: 3,4-Bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups, such as methyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or phenols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce methylated derivatives .
科学研究应用
3,4-Bis(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.
相似化合物的比较
4-(Trifluoromethyl)benzoic acid: This compound has a single trifluoromethyl group and is used in similar applications but with different reactivity and properties.
3,5-Bis(trifluoromethyl)benzoic acid: Similar to 3,4-Bis(trifluoromethyl)benzoic acid but with trifluoromethyl groups at the 3 and 5 positions, leading to different chemical behavior and applications.
Uniqueness: this compound is unique due to the specific positioning of its trifluoromethyl groups, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring precise chemical reactivity and stability .
属性
IUPAC Name |
3,4-bis(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHWMAXSOZBJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616650 | |
| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133804-66-7 | |
| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



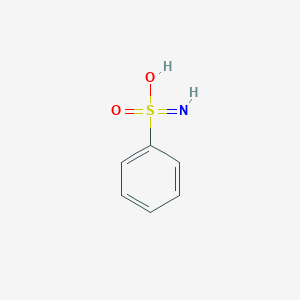
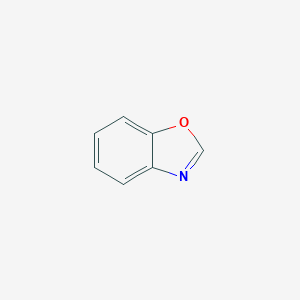
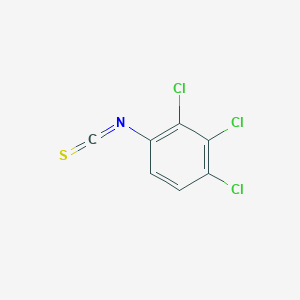
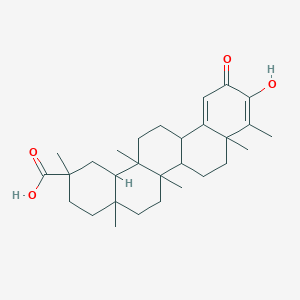
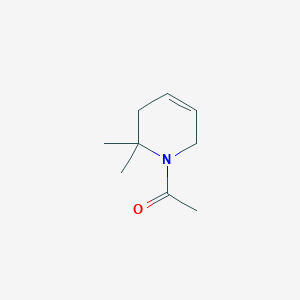
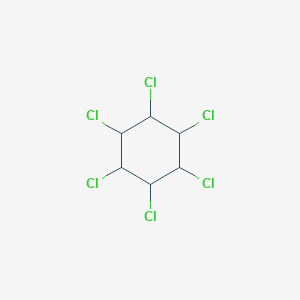
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)

